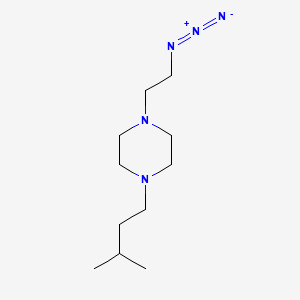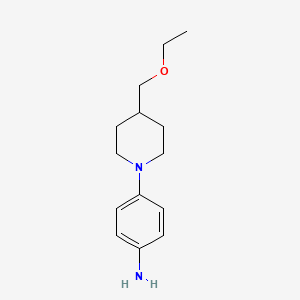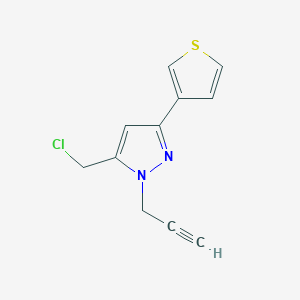
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
“(1-Ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol”, also known as EPMP, is a synthetic compound with potential applications in various fields. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Facile Syntheses of Pyrazolyl Substituted Pyridines
Researchers have explored the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, as well as benzothiazole and benzimidazole-fused pyridines, using a catalytic amount of piperidine. These compounds could have implications for the development of new materials and pharmaceuticals due to their unique structural properties (Latif, Rady, & Döupp, 2003).
Antimicrobial and Anticancer Potential
A series of pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds showed higher anticancer activity compared to the reference drug doxorubicin, highlighting their potential as novel anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure of Piperidinyl-Methanol Derivatives
The crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was investigated, revealing a chair conformation of the piperidine ring and potential for forming inter and intramolecular hydrogen bonds. Such studies are crucial for understanding the chemical and physical properties of new compounds (Girish et al., 2008).
Synthesis of Blood Coagulation Factor Xa Inhibitor
Research has been conducted on developing a new process for synthesizing Apixaban, a blood coagulation factor Xa inhibitor, highlighting the role of piperidin-2-one derivatives in pharmaceutical synthesis (Rao et al., 2018).
Safety and Hazards
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit theGlycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the levels of glycine, a coagonist of the NMDA receptor, in the brain .
Mode of Action
Glyt1 inhibitors generally work by blocking the reuptake of glycine, thereby increasing its concentration in the synaptic cleft . This enhances the function of the NMDA receptor, which is implicated in various neurological disorders .
Biochemical Pathways
The biochemical pathways affected by (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol are likely related to the modulation of the NMDA receptor function. By inhibiting GlyT1, the compound could increase the availability of glycine, enhancing the activation of NMDA receptors . This could affect various downstream effects related to neuronal signaling and synaptic plasticity .
Pharmacokinetics
Similar compounds have shown good plasma exposure and sufficient plasma-to-brain penetration in rats , suggesting that this compound might have similar properties.
Result of Action
The enhancement of nmda receptor function through glyt1 inhibition could potentially improve symptoms of disorders related to nmda receptor hypofunction, such as schizophrenia .
Propriétés
IUPAC Name |
(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXMDNPJMETRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCCCN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)








